molecular formula C16H16BrN3 B10820647 Epinastine-13C,d3 (hydrobromide)

Epinastine-13C,d3 (hydrobromide)

Cat. No.: B10820647
M. Wt: 334.23 g/mol
InChI Key: ADPMHRDERZTFIN-CRIIMPNVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epinastine-13C-d3 (hydrobromide) involves the incorporation of stable isotopes of carbon and deuterium into the epinastine molecule. The process typically starts with the synthesis of labeled precursors, followed by their incorporation into the epinastine structure through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Epinastine-13C-d3 (hydrobromide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to confirm the incorporation of the isotopes and the overall integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Epinastine-13C-d3 (hydrobromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epinastine derivatives with modified functional groups, while reduction may produce more reduced forms of the molecule .

Scientific Research Applications

Epinastine-13C-d3 (hydrobromide) is widely used in scientific research, particularly in:

Mechanism of Action

Epinastine-13C-d3 (hydrobromide) exerts its effects by acting as a histamine H1 receptor antagonist. It stabilizes mast cells, preventing their degranulation and the subsequent release of histamine. This action helps control allergic responses by inhibiting histamine binding to both H1 and H2 receptors, providing lasting protection against itching and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epinastine-13C-d3 (hydrobromide) is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of epinastine. This labeling allows for more accurate pharmacokinetic and metabolic studies compared to non-labeled compounds .

Properties

Molecular Formula

C16H16BrN3

Molecular Weight

334.23 g/mol

IUPAC Name

5,5,6-trideuterio-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide

InChI

InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H/i10+1D2,15D;

InChI Key

ADPMHRDERZTFIN-CRIIMPNVSA-N

Isomeric SMILES

[2H]C12C3=CC=CC=C3CC4=CC=CC=C4N1C(=N[13C]2([2H])[2H])N.Br

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br

Origin of Product

United States

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